molecular formula C2H3F2I B1580631 1,1-Difluoro-2-iodoethane CAS No. 598-39-0

1,1-Difluoro-2-iodoethane

Cat. No.: B1580631
CAS No.: 598-39-0
M. Wt: 191.95 g/mol
InChI Key: LBRHUMBEGYYRBE-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-iodoethane is an organofluorine compound with the molecular formula C2H3F2I. It is a colorless to light yellow liquid that is used in various chemical reactions and applications. The presence of both fluorine and iodine atoms in its structure makes it a unique compound with interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Difluoro-2-iodoethane can be synthesized through several methods. One common method involves the reaction of 1,1-difluoroethane with iodine in the presence of a catalyst. Another method includes the lithiation of 1,1,1-trifluoro-2-iodoethane with two equivalents of lithium diisopropylamide at low temperatures, followed by reaction with an aldehyde or ketone and subsequent acetylation .

Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,1-Difluoro-2-iodoethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various difluoroethylated compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1,1-Difluoro-2-iodoethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-iodoethane involves its ability to undergo nucleophilic substitution and addition reactions. The presence of fluorine atoms increases the acidity of the α-proton, enhancing its reactivity. The compound can form stable bioisosteres for various pharmacophores, making it valuable in drug design .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research .

Properties

CAS No.

598-39-0

Molecular Formula

C2H3F2I

Molecular Weight

191.95 g/mol

IUPAC Name

1,1-difluoro-1-iodoethane

InChI

InChI=1S/C2H3F2I/c1-2(3,4)5/h1H3

InChI Key

LBRHUMBEGYYRBE-UHFFFAOYSA-N

SMILES

C(C(F)F)I

Canonical SMILES

CC(F)(F)I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper primarily focuses on the reactions of N-haloamines with alkenes. Why is the formation of 1,1-difluoro-2-iodoethane significant in this context?

A1: While this compound is a minor product in the reaction of N-iodobistrifluoromethylamine with vinyl fluoride, its formation provides valuable insights into the reaction mechanism []. The presence of this compound suggests the involvement of fluoroiodoalkyl radicals, which could arise from the homolytic cleavage of the N-I bond in N-iodobistrifluoromethylamine. Understanding these side reactions and the intermediates involved is crucial for optimizing the desired reaction pathway and controlling product selectivity in N-haloamine chemistry.

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